4-(2-hydroxy-2-methylpropyl)benzoic acid
Overview
Description
4-(2-Hydroxy-2-methylpropyl)benzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-hydroxy-2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-hydroxy-2-methylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2-methylpropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Formation of 4-(2-oxo-2-methylpropyl)benzoic acid or 4-(2-carboxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 4-(2-hydroxy-2-methylpropyl)benzyl alcohol or 4-(2-hydroxy-2-methylpropyl)benzaldehyde.
Substitution: Formation of various substituted derivatives, such as 4-(2-hydroxy-2-methylpropyl)-3-nitrobenzoic acid.
Scientific Research Applications
4-(2-Hydroxy-2-methylpropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A structurally similar compound with a hydroxyl group directly attached to the benzene ring.
2-Hydroxy-4-methylbenzoic acid: Another derivative of benzoic acid with a hydroxyl and methyl group on the benzene ring.
4-(2-Hydroxyethyl)benzoic acid: Similar in structure but with a 2-hydroxyethyl group instead of a 2-hydroxy-2-methylpropyl group.
Uniqueness
4-(2-Hydroxy-2-methylpropyl)benzoic acid is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(2-hydroxy-2-methylpropyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSQQMSOFOCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.